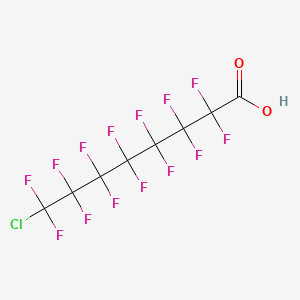

8-Chloroperfluorooctanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

335-63-7 |

|---|---|

Molecular Formula |

C8HClF14O2 |

Molecular Weight |

430.52 g/mol |

IUPAC Name |

8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid |

InChI |

InChI=1S/C8HClF14O2/c9-8(22,23)7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(24)25/h(H,24,25) |

InChI Key |

FUSBVOVTUYPKLS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Environmental Occurrence, Distribution, and Transport Dynamics of 8 Chloroperfluorooctanoic Acid

Global and Regional Environmental Prevalence of 8-Chloroperfluorooctanoic Acid

The detection of 8-Cl-PFOA and its chemical relatives, such as chloroperfluoropolyether carboxylates (Cl-PFPECAs), is a relatively recent development in environmental science, with much of the current understanding stemming from regional studies near industrial sources.

One of the most well-documented instances of 8-Cl-PFOA and other Cl-PFPECAs in the environment is in Southwestern New Jersey. nih.govnih.gov Investigations in this region have identified a fluorochemical manufacturing facility as a significant source of these emerging contaminants. nih.gov Studies have detected multiple congeners of Cl-PFPECAs in the local soil, indicating a direct environmental release. nih.gov The presence of these compounds has been confirmed as far as 150 km from the industrial source, highlighting their potential for regional distribution. nih.gov

While comprehensive global monitoring data for 8-Cl-PFOA is not yet available, the detection of other PFAS in remote locations like the Arctic suggests the potential for long-range transport of persistent fluorinated compounds. researchgate.net Ice core records from the Arctic have provided a valuable history of the atmospheric deposition of various contaminants, including different types of PFAS. researchgate.net Although specific data for 8-Cl-PFOA in these remote regions is pending, the general principles of atmospheric transport of PFAS are well-established. nih.gov

In China, extensive research has been conducted on PFAS contamination, particularly in industrialized areas. Studies have revealed high concentrations of various PFAS in industrial wastewater, river waters, and agricultural soils. nih.govnih.govacs.org While these studies have primarily focused on legacy PFAS like PFOA and PFOS, they underscore the significant role of industrial activities in the environmental burden of fluorinated compounds. nih.gov As the production of PFOA alternatives increases, the environmental prevalence of compounds like 8-Cl-PFOA is expected to become more widespread.

Multi-Compartment Environmental Distribution of this compound

Once released into the environment, 8-Cl-PFOA, like other PFAS, can be distributed across various environmental compartments, including the atmosphere, water systems, and soil.

Atmospheric transport is a key pathway for the widespread distribution of PFAS. nih.gov Fluorochemical manufacturing facilities can release these compounds into the atmosphere, where they can be transported over long distances before being deposited back to Earth's surface through wet (precipitation) and dry deposition. nih.govacs.org

Studies on PFOA have shown that both direct emissions and the degradation of precursor compounds contribute to its presence in the atmosphere. nih.gov While specific atmospheric modeling for 8-Cl-PFOA is limited, its chemical structure suggests that it would also be subject to long-range atmospheric transport. The detection of Cl-PFPECAs in New Jersey downwind from an industrial source provides evidence of atmospheric transport. researchgate.net

Water resources are a primary sink for PFAS contamination. Industrial wastewater discharges are a significant source of these compounds in aquatic environments. nih.govnih.gov

Surface Waters: In Southwestern New Jersey, Cl-PFPECAs have been detected in surface waters, with higher concentrations observed in tidally influenced water bodies like the Delaware River. nih.gov This suggests that wastewater discharge is a major contributor to the contamination of surface water in the region. nih.gov

Groundwaters: The presence of Cl-PFPECAs has also been confirmed in groundwater wells in the same region, indicating that contamination has reached subsurface water systems. nih.gov The mechanism of groundwater contamination could be through leaching from contaminated soil or through exchange with contaminated surface water. nih.gov A meta-analysis of global groundwater found that PFOA and PFOS are the most frequently reported PFAS, with concentrations varying by orders of magnitude depending on the proximity to source zones. mst.dk

Marine Environments: While specific data on 8-Cl-PFOA in marine environments is scarce, the general principles of ocean acidification from atmospheric CO2 absorption are well-documented and could have implications for the fate of acidic compounds like 8-Cl-PFOA. The transport of PFAS to marine ecosystems can occur through riverine discharges and atmospheric deposition.

Soil and sediments act as significant reservoirs for PFAS in the environment. mst.dk Contamination of soil can occur through atmospheric deposition, the application of contaminated biosolids, or irrigation with contaminated water. nih.gov

In New Jersey, Cl-PFPECAs have been found in both surface soils and subsoils. nih.govnih.gov Interestingly, lower molecular weight Cl-PFPECAs and shorter-chain PFCAs were found to be enriched in vegetation and subsoils compared to surface soils. nih.gov This suggests that different PFAS compounds have varying mobility and partitioning behaviors in the soil column. nih.gov The accumulation of these compounds in soil raises concerns about their potential to leach into groundwater and be taken up by plants. nih.govresearchgate.net

The following table shows the concentration of selected Cl-PFPECAs in vegetation and subsoil in New Jersey:

| Compound Class | Environmental Matrix | Concentration Range (ng/g dry mass) |

|---|---|---|

| Cl-PFPECAs | Vegetation | ng/g to µg/g |

| Cl-PFPECAs | Subsoil | Varies by congener |

Data derived from studies in New Jersey. researchgate.net

Intermedia Transport Pathways of this compound

The movement of 8-Cl-PFOA between different environmental media is a critical aspect of its environmental fate.

The interface between air and water is a key area for the accumulation and exchange of surface-active compounds like PFAS. For PFOA, it has been shown that adsorption at the air-water interface is a significant retention mechanism in unsaturated porous media (the vadose zone). This process is influenced by factors such as ionic strength and pH of the water.

While specific studies on the air-water exchange of 8-Cl-PFOA are not yet available, its structural similarity to PFOA suggests that it would also accumulate at the air-water interface. The presence of a chlorine atom in the molecule may influence its surface activity and, consequently, its transport behavior in the environment. Molecular dynamics simulations have shown that PFAS form ordered coatings at the water-air interface, and their behavior is sensitive to the composition of other compounds present. Laboratory experiments have demonstrated that the volatilization of PFOA from water is negligible under environmentally relevant pH conditions.

Water-Soil/Sediment Interactions

The interaction between this compound and environmental matrices like soil and sediment is governed by its physicochemical properties, which dictate its partitioning behavior. While specific data for 8-Cl-PFOA is limited, the behavior of other per- and polyfluoroalkyl substances (PFAS), particularly perfluorooctanoic acid (PFOA), provides significant insight into these processes.

The distribution of PFAS between water and solid phases (soil or sediment) is a key process influencing their environmental fate. This partitioning is often described by the distribution coefficient (KD) and the organic carbon-normalized distribution coefficient (KOC). Studies on various perfluoroalkyl acids (PFAAs) show that their tendency to adsorb to sediment and suspended particulate matter is heavily influenced by the length of their carbon chain and the nature of their functional group. nih.gov

Generally, PFAAs with shorter carbon chains and carboxylic acid functional groups, like PFOA, tend to be more prevalent in the dissolved water phase. nih.govresearchgate.net In contrast, compounds with longer carbon chains or sulfonate functional groups (like PFOS) exhibit a greater affinity for the solid phase. For instance, in studies of contaminated lakes, PFOA was often the dominant compound found in water samples, while PFOS was the main contaminant in sediments. nih.gov

The adsorption process is significantly influenced by the amount of organic carbon in the soil or sediment. nih.gov Correcting the distribution coefficient for organic carbon content (KOC) often reduces variability between different samples and shows a clearer trend. nih.gov Research has demonstrated that for perfluorinated carboxylic acids, the log KOC value tends to increase by 0.1 to 0.4 log units for each additional CF2 group in the chain, indicating stronger sorption for longer-chain compounds. researchgate.netnih.gov Given its structure as an eight-carbon chlorinated carboxylic acid, 8-Cl-PFOA is expected to adsorb to soil and sediment, with its partitioning behavior influenced by factors like organic matter content and environmental pH.

Table 1: Distribution Coefficients for Selected Perfluoroalkyl Acids (PFAAs) This table illustrates the typical partitioning behavior of different PFAAs in sediment-water systems. Note that higher KOC values indicate a greater tendency to adsorb to the organic carbon in sediment.

| Compound | Carbon Chain Length | Log KOC Range | Primary Environmental Compartment |

| Perfluorohexanoic acid (PFHxA) | C6 | 2.46 L/kg | Water |

| Perfluorooctanoic acid (PFOA) | C8 | 2.54 - 3.57 L/kg | Water/Sediment |

| Perfluorododecanoic acid (PFDoA) | C12 | > 3.57 L/kg | Sediment |

| Perfluorooctanesulfonate (PFOS) | C8 | ~3.35 L/kg | Sediment |

Data synthesized from multiple sources for illustrative purposes. researchgate.netnih.gov

Soil-Plant Uptake Mechanisms

The accumulation of 8-Cl-PFOA in plants is a significant pathway for its entry into terrestrial food webs. The primary route of uptake for PFAS in plants is through the roots from contaminated soil and water. researchgate.net

Once absorbed by the roots, the translocation of these chemicals to other parts of the plant, such as the stem, leaves, and fruit, is a critical step. acs.org For many PFAS, this movement occurs via the transpiration stream, where the compounds are carried along with water from the roots to the aerial parts of the plant, often accumulating in the leaves. acs.orgnih.gov

However, the specific structure of the PFAS molecule plays a crucial role in its mobility within the plant. Studies comparing PFOA with its emerging alternatives have revealed significant differences. For example, PFOA is known to be stored mostly in the aboveground parts of wetland plants. nih.gov In contrast, research on a similar chlorinated compound, 8:2 chlorinated polyfluoroalkyl ether sulfonate (8:2 Cl-PFESA), found that while it readily accumulates in the roots of vegetables, it is hardly translocated to the aerial parts. nih.gov This suggests that the presence of chlorine in the molecule may influence its internal transport within the plant, potentially limiting its movement from the roots.

The uptake process itself is complex. For PFOA and other PFAAs, studies using metabolic inhibitors indicate that uptake by wheat roots is mainly an energy-dependent active process that is mediated by carrier proteins. nih.gov For some ultra-short-chain PFAAs, anion channels and aquaporins may also be involved in the uptake process. nih.gov

Table 2: Comparative Plant Uptake and Translocation of Selected PFAS This table compares the bioaccumulation and distribution of different PFAS compounds in plants, highlighting the varied behavior between legacy and emerging substances.

| Compound | Bioaccumulation in Roots | Translocation to Shoots/Leaves | Key Findings |

| Perfluorooctanoic acid (PFOA) | Moderate to High | High | Readily translocated to aboveground parts. nih.gov Bioaccumulation factor in roots reported as 3.5-10.5. researchgate.net |

| 8:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (8:2 Cl-PFESA) | High | Low | Readily accumulates in roots but is hardly translocated to aerial parts. nih.gov |

| Hexafluoropropylene oxide dimer acid (GenX) | Low to Moderate | Moderate | Lower bioaccumulation factor in roots (0.66-2.5) compared to PFOA. researchgate.net |

Factors Governing Long-Range Environmental Transport and Persistence

The widespread presence of PFAS in the global environment, including in remote regions like the Arctic, is a direct result of their unique properties that allow for long-range transport and exceptional persistence. confex.comnih.gov

Persistence: The defining characteristic of PFAS, including 8-Cl-PFOA, is their persistence, which stems from the immense strength of the carbon-fluorine (C-F) bond. researchgate.netaecom.com This bond is one of the strongest in organic chemistry, making these compounds highly resistant to chemical, thermal, and biological degradation. aecom.com Studies on related compounds like trifluoroacetic acid have shown them to be extremely persistent, with no degradation observed over the course of a year in field studies. nih.gov This inherent stability means that once released, 8-Cl-PFOA can remain in the environment for exceptionally long periods.

Long-Range Transport: The movement of these persistent chemicals across vast distances is primarily facilitated by atmospheric and oceanic transport.

Atmospheric Transport: PFAS can be emitted into the atmosphere and transported in both gas and particle phases. aecom.comnih.gov While some PFAS like PFOA have low vapor pressure, they can be transported over long distances adsorbed to airborne particles. trccompanies.com Furthermore, more volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), can travel globally in the atmosphere and then degrade over days or weeks into persistent PFAAs like PFOA. trccompanies.com These compounds are then returned to the Earth's surface through wet deposition (in rain and snow) and dry deposition, leading to contamination in areas far from any direct source. confex.comtrccompanies.com

Oceanic Transport: Ocean currents serve as another major pathway for the global distribution of water-soluble PFAS. nih.govenvirocomp.com A significant mechanism for water-to-air transfer is the formation of sea spray aerosol. researchgate.net Research has shown that PFAAs can become highly enriched in sea spray aerosols compared to their concentration in the bulk seawater, allowing them to be re-emitted into the atmosphere and transported over land. researchgate.net

The combination of extreme persistence and the efficiency of these transport mechanisms ensures that compounds like 8-Cl-PFOA are not localized contaminants but are subject to global distribution, reaching even the most remote ecosystems. envirocomp.comnih.gov

Environmental Biogeochemical Cycling and Transformation Pathways of 8 Chloroperfluorooctanoic Acid

Abiotic Transformation Mechanisms of 8-Chloroperfluorooctanoic Acid

Abiotic transformation processes, driven by physical and chemical factors in the environment, play a significant role in the alteration of 8-Cl-PFOA. These mechanisms include photolytic degradation, hydrolytic transformation, and other chemical degradation processes.

Photolytic Degradation Pathways

Photolytic degradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. While direct photolysis of many perfluorinated compounds is limited due to the strength of the carbon-fluorine (C-F) bond, the presence of a chlorine atom can alter the molecule's susceptibility to photodegradation.

Studies on compounds structurally similar to 8-Cl-PFOA provide insights into its potential photolytic fate. For instance, research on the degradation of chlorinated polyfluoroalkyl substances (Clx-PFAS) under UV/sulfite treatment has shown that the presence of chlorine atoms can enhance defluorination compared to their perfluorinated counterparts. researchgate.net The process involves initial reductive dechlorination by hydrated electrons (e-aq) generated by UV photolysis of sulfite, followed by a cascade of reactions including hydrogenation and hydroxylation, which can lead to near-complete defluorination. researchgate.net

A study on the UV/chlorine treatment of the non-chlorinated analogue, perfluorooctanoic acid (PFOA), demonstrated that reactive chlorine species, such as chlorine radicals (Cl•) and dichlorine radical anions (Cl2•–), can promote its degradation. bohrium.comresearchgate.netwpmucdn.com The proposed mechanism involves electron abstraction by these radicals, initiating a decarboxylation-hydroxylation-elimination-hydrolysis (DHEH) pathway. researchgate.net While this study focused on PFOA, it suggests that UV-based advanced oxidation/reduction processes that generate reactive radicals could be effective in transforming 8-Cl-PFOA.

Direct photolysis at specific wavelengths has also been investigated for PFAS degradation. Enhanced photolysis of perfluorocarboxylic acids (PFCAs) has been observed under 222 nm irradiation compared to conventional 254 nm, with decarboxylation being a key step. nih.gov The applicability of this direct photolysis to 8-Cl-PFOA warrants further investigation.

Table 1: Photolytic Degradation Studies of Structurally Similar Compounds This table summarizes findings from studies on compounds analogous to this compound, as direct data for this specific compound is limited.

| Compound Class/Specific Compound | Treatment Condition | Key Findings | Reference(s) |

|---|---|---|---|

| Chlorinated Polyfluoroalkyl Substances (Clx-PFAS) | UV/Sulfite | Reductive dechlorination by hydrated electrons; enhanced defluorination compared to non-chlorinated analogues. | researchgate.net |

| Perfluorooctanoic Acid (PFOA) | UV/Chlorine | Degradation promoted by Cl• and Cl2•– radicals via a proposed DHEH pathway. | bohrium.comresearchgate.netwpmucdn.com |

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The carbon-fluorine bond is exceptionally strong and stable, rendering perfluorinated compounds highly resistant to hydrolysis under normal environmental conditions. service.gov.uk Consequently, long-chain PFCAs are not expected to degrade through hydrolysis in the environment.

However, the presence of a terminal chlorine atom in 8-Cl-PFOA could potentially influence its hydrolytic stability. Research on the anaerobic biotransformation of Cl-PFCAs has indicated that hydrolytic dechlorination can be a critical initial step that triggers subsequent defluorination. bohrium.com While this process was observed in a biotic system, it points to the carbon-chlorine (C-Cl) bond as a more reactive site compared to the C-F bonds. Abiotic hydrolysis of the C-Cl bond, although likely slow under typical environmental pH and temperature, cannot be entirely ruled out without specific experimental data for 8-Cl-PFOA.

Other Chemical Degradation Processes

Other abiotic chemical degradation processes that could potentially transform 8-Cl-PFOA in the environment include reactions with strong reducing or oxidizing agents. For example, reductive defluorination of PFAS has been demonstrated using zero-valent metals and vitamin B12. wpmucdn.com The presence of the C-Cl bond in 8-Cl-PFOA might make it more susceptible to reductive processes compared to PFOA.

Biotic Transformation and Biodegradation of this compound

Biotic processes, mediated by microorganisms, are fundamental to the environmental transformation of many organic contaminants. While PFAS are generally considered recalcitrant to biodegradation, recent studies have shown that certain microbial communities can transform specific PFAS, including chlorinated variants. chemistryworld.comnih.gov

Microbial Degradation Mechanisms and Pathways

The microbial degradation of 8-Cl-PFOA is an area of active research. Studies on a group of chlorine-substituted perfluorinated carboxylic acids (Cl-PFCAs), which includes structures with a terminal chlorine atom like 8-Cl-PFOA, have demonstrated their potential for anaerobic biotransformation and biodefluorination. bohrium.com

A key finding is that the presence of chlorine substitutions can make the molecule more susceptible to microbial attack compared to their fully fluorinated counterparts. bohrium.com The proposed mechanism involves an initial reductive dechlorination , where the chlorine atom is removed and replaced by a hydrogen atom. This step is crucial as the resulting hydrogen-substituted product may be more amenable to further degradation. Following dechlorination, hydrolytic dechlorination has been identified as a pathway that can lead to significant spontaneous defluorination , resulting in the formation of dicarboxylic acids. bohrium.com The more chlorine substitutions on the molecule, the more likely hydrolytic dechlorination and subsequent defluorination will occur. bohrium.com

For terminally chlorinated PFCAs, the biotransformation can lead to the formation of a variety of transformation products. While specific intermediates for 8-Cl-PFOA are yet to be fully elucidated, research on analogous compounds suggests that pathways can be complex and may involve chain-shortening. nih.govresearchgate.net

Role of Microbial Communities in Biotransformation

The composition and metabolic capabilities of microbial communities are critical in determining the extent and pathways of 8-Cl-PFOA biotransformation. Studies investigating the degradation of fluorotelomer compounds, which are structurally related to PFCAs, have identified specific microbial genera potentially involved in their transformation. For example, in aerobic biotransformation studies of 8:2 fluorotelomer alcohol (a precursor to PFOA), species from the genus Sphingomonas and Afipia were implicated as potential degraders. nih.gov

In the context of anaerobic degradation, which is particularly relevant for the reductive dechlorination of chlorinated compounds, specific microbial consortia are likely responsible. Dehalogenating cultures, such as those containing Dehalococcoides species, are known for their ability to reductively dehalogenate chlorinated solvents. Recent research has explored the potential of such cultures, like WBC-2, to degrade PFOS in the presence of chlorinated co-contaminants, with sulfate-reducing bacteria such as Desulfosporosinus and Sulfurospirillum showing increased abundance during PFOS removal. nih.govacs.org This suggests that microbial communities in anaerobic environments, particularly those adapted to dehalogenation, could play a role in the initial transformation of 8-Cl-PFOA.

Further research is needed to isolate and characterize the specific microorganisms and enzymes responsible for the degradation of 8-Cl-PFOA and to understand the environmental conditions that favor these biotransformation processes.

Table 2: Microbial Genera Implicated in the Transformation of Related Fluorinated Compounds This table lists microbial genera identified in studies on the biotransformation of compounds structurally related to this compound. Their role in the specific degradation of 8-Cl-PFOA requires further investigation.

| Microbial Genus | Implicated in Transformation of | Environmental Condition | Potential Role | Reference(s) |

|---|---|---|---|---|

| Sphingomonas | 8:2 Fluorotelomer Alcohol | Aerobic | Potential degrader | nih.gov |

| Afipia | 8:2 Fluorotelomer Alcohol | Aerobic | Tolerant to and/or involved in transformation | nih.gov |

| Desulfosporosinus | Perfluorooctane (B1214571) Sulfonate (PFOS) | Anaerobic (with cVOCs) | Potential role in biodegradation, possibly via desulfonation | nih.gov |

Identification and Fate of Biotic Transformation Products

The microbial transformation of halogenated organic compounds is a key process influencing their environmental persistence. However, specific research on the biotic transformation of this compound is currently limited. While studies have explored the degradation of its non-chlorinated analogue, perfluorooctanoic acid (PFOA), information directly pertaining to 8-Cl-PFOA is scarce.

For PFOA, microbial degradation has been observed to be a slow process, often requiring co-metabolism or synergistic interactions with other processes like photocatalysis. For instance, some studies have shown that certain microbial consortia can defluorinate PFOA, leading to the formation of shorter-chain perfluorinated compounds. However, complete mineralization is rarely achieved by microbial action alone.

In the context of chlorinated PFAS, research has suggested that reductive dechlorination can be an initial transformation step under anaerobic conditions. This process would theoretically transform 8-Cl-PFOA into PFOA. Subsequently, the degradation pathways of PFOA would become relevant. The ultimate fate of any transformation products would depend on their own chemical properties and the prevailing environmental conditions. Without specific studies on 8-Cl-PFOA, the identification of its unique biotic transformation products and their environmental fate remains an area requiring further research.

Table 1: Potential Biotic Transformation Steps for Chlorinated PFAS (Hypothetical for 8-Cl-PFOA)

| Transformation Step | Reactant | Product(s) | Environmental Conditions |

| Reductive Dechlorination | This compound | Perfluorooctanoic acid (PFOA), Chloride ion | Anaerobic |

| Defluorination (of PFOA) | Perfluorooctanoic acid | Shorter-chain perfluorinated carboxylic acids | Aerobic/Anaerobic |

Note: This table is based on hypothesized pathways for chlorinated PFAS and related compounds, as direct experimental data for this compound is not currently available.

Sorption and Desorption Dynamics in Environmental Matrices

The mobility of this compound in the environment is significantly influenced by its interaction with solid matrices such as soil, sediment, and sludge. Sorption, the process of a substance adhering to a solid surface, can retard the transport of 8-Cl-PFOA in groundwater, while desorption allows it to be released back into the aqueous phase.

The sorption behavior of PFAS is complex and depends on both the properties of the compound and the characteristics of the environmental matrix. For anionic PFAS like 8-Cl-PFOA (which is expected to be deprotonated at typical environmental pH), electrostatic repulsion from negatively charged mineral surfaces can limit sorption. However, the presence of organic matter in soil and sediment can provide a significant sink for these compounds through hydrophobic and other interactions.

Generally, longer-chain PFAS exhibit stronger sorption than their shorter-chain counterparts. The presence of a chlorine atom in 8-Cl-PFOA may influence its polarity and hydrophobicity compared to PFOA, potentially affecting its sorption characteristics. Desorption can be influenced by changes in environmental conditions such as pH, ionic strength, and the presence of co-contaminants. Hysteresis, where the desorption process is not the simple reverse of sorption, is often observed for PFAS, indicating that a fraction of the sorbed compound can become resistant to release.

Table 2: Factors Influencing the Sorption of this compound

| Factor | Influence on Sorption | Rationale |

| Organic Carbon Content | Positive correlation | Organic matter provides hydrophobic domains for partitioning. |

| Clay Mineralogy | Variable | Can provide both sorption sites and electrostatic repulsion. |

| pH | Inverse correlation | Higher pH increases negative charge on both the molecule and surfaces, leading to greater repulsion. |

| Ionic Strength | Positive correlation | Increased cation concentration can shield negative charges, reducing repulsion. |

Note: This table presents general trends observed for perfluoroalkyl substances. Specific sorption coefficients for this compound are not widely reported.

Volatilization and Gaseous Exchange Processes

The tendency of a chemical to partition between air and water is described by its Henry's Law constant. Compounds with a high Henry's Law constant are more likely to volatilize. For ionic compounds like 8-Cl-PFOA, the neutral, protonated form is generally more volatile than the anionic form. Therefore, the pH of the water body is a critical factor, with lower pH favoring volatilization.

Once in the atmosphere, 8-Cl-PFOA can be transported over long distances before being redeposited through wet (rain, snow) or dry deposition. This atmospheric transport can lead to the contamination of remote ecosystems far from primary sources. While specific data on the Henry's Law constant for 8-Cl-PFOA is limited, the behavior of other PFAS suggests that while they are not highly volatile, this pathway can still be a significant contributor to their global distribution over long timescales.

Table 3: Physicochemical Properties Influencing Volatilization of 8-Cl-PFOA (Estimated)

| Property | Estimated Value/Behavior | Implication for Volatilization |

| Vapor Pressure | Low | Limits volatilization from dry surfaces. |

| Water Solubility | High (as anion) | Tends to keep the compound in the aqueous phase. |

| Henry's Law Constant | Low for the anion, higher for the neutral acid | Volatilization is expected to be pH-dependent and generally low. |

Note: The values in this table are estimations based on the properties of similar per- and polyfluoroalkyl substances.

Ecological Bioaccumulation, Bioconcentration, and Trophic Transfer of 8 Chloroperfluorooctanoic Acid

Mechanisms of Bioaccumulation and Bioconcentration in Aquatic Organisms

The accumulation of chemical substances in aquatic organisms from the surrounding water is known as bioconcentration. nih.gov Bioaccumulation is a broader term that includes uptake from all environmental sources, including water, food, and sediment. acs.org The potential for a chemical to bioconcentrate is often indicated by a bioconcentration factor (BCF) greater than 1, which suggests a hydrophobic or lipophilic nature. nih.gov For perfluoroalkyl and polyfluoroalkyl substances (PFAS), bioaccumulation in aquatic species generally increases with the length of the aliphatic chain. nih.gov

Uptake and Accumulation in Primary Producers (e.g., Algae)

Bioconcentration in Aquatic Invertebrates

Data specifically detailing the bioconcentration of 8-Cl-PFOA in aquatic invertebrates could not be located. Nevertheless, studies on other PFAS in marine invertebrates like snails and crabs have shown differences in accumulation levels among species. These differences are likely influenced by varying exposure routes and the organisms' abilities to depurate or metabolize the compounds. acs.org In environments impacted by aqueous film-forming foams (AFFF), which contain a mixture of PFAS, perfluorooctanesulfonic acid (PFOS) was the most abundantly detected PFAS in marine invertebrates. acs.org

Accumulation in Fish and Other Aquatic Vertebrates

There is a lack of specific data on the accumulation of 8-Cl-PFOA in fish and other aquatic vertebrates. Generally, fish are the preferred species for bioconcentration testing. acs.org The process of chemical uptake in fish occurs through ingestion and across the gill lamellae via osmotic gradients. nih.gov For other PFAS, studies in the Barents Sea food web, including species like the polar cod, have been conducted to understand their biomagnification potential. epa.gov

Bioaccumulation in Terrestrial Flora and Agroecosystems

PFAS, including compounds structurally similar to 8-Cl-PFOA, have been detected in various plants, such as vegetables and cereals. nih.gov The primary pathway for the uptake of these substances by plants is through the roots from contaminated soil. nih.gov

Root Uptake and Translocation in Plants

Specific research on the root uptake and translocation of 8-Cl-PFOA in plants is not available. However, studies on other C8 PFCAs, like PFOA, indicate that long-chain PFAS (with seven or more carbons for PFCAs) are preferentially retained in the roots, while shorter-chain compounds are more readily translocated to the above-ground tissues. nih.gov The translocation of organic chemicals from root to shoot is often inversely related to their n-octanol–water partition coefficient (log Kow), a measure of hydrophobicity. For PFOA, root exudates, particularly oxalic acid, have been shown to play a significant role in its uptake by plants like lettuce. nih.gov

Ecotoxicological Mechanisms of Action of 8 Chloroperfluorooctanoic Acid in Environmental Organisms

Physiological and Biochemical Responses

Interference with Specific Enzyme Systems

Due to the lack of direct research, specific data on the interference of 8-Cl-PFOA with enzyme systems in environmental organisms are not available. However, studies on other PFAAs, such as PFOA, have demonstrated effects on various enzymes. For instance, exposure to PFOA has been shown to alter the activity of enzymes involved in detoxification and oxidative stress responses, such as glutathione (B108866) S-transferases (GSTs) and catalases, in aquatic organisms. It is plausible that 8-Cl-PFOA could exert similar effects, but dedicated studies are required to confirm this.

Molecular and Genetic Responses

There is a significant gap in the scientific literature regarding gene expression alterations specifically induced by 8-Cl-PFOA in environmental organisms. In contrast, numerous studies have documented changes in gene expression in organisms exposed to PFOA. These studies, often conducted on model organisms like zebrafish (Danio rerio) and daphnids (Daphnia magna), have shown that PFOA can upregulate or downregulate genes involved in various biological processes, including metabolism, immune response, and development. Without targeted research, it remains unknown whether 8-Cl-PFOA triggers similar or distinct genomic responses.

Similarly, information on how 8-Cl-PFOA perturbs protein regulation in environmental organisms is not currently available. Proteomic studies on organisms exposed to other PFAAs have revealed changes in the abundance of proteins related to stress responses, energy metabolism, and cellular structure. These findings suggest that PFAAs can disrupt normal cellular functions at the protein level. The specific proteomic signature of 8-Cl-PFOA exposure is an area that awaits investigation.

Comparative Ecotoxicology of 8-Chloroperfluorooctanoic Acid with Other Perfluoroalkyl Acids (PFAAs)

A direct and comprehensive comparative ecotoxicological assessment of 8-Cl-PFOA with other PFAAs is challenging due to the scarcity of data for the chlorinated compound. The toxicity of PFAAs is known to vary based on factors such as chain length and the functional group. For instance, some studies have indicated that chlorinated PFAAs may exhibit different toxicokinetics and toxicodynamics compared to their non-chlorinated analogs. However, without specific studies comparing the effects of 8-Cl-PFOA to PFOA, perfluorononanoic acid (PFNA), and other PFAAs across a range of environmental organisms and endpoints, a conclusive comparison cannot be made.

The following table provides a generalized comparison of PFOA and other PFAAs based on available literature, which may serve as a preliminary reference for understanding potential differences that could exist for 8-Cl-PFOA.

| Feature | Perfluorooctanoic Acid (PFOA) | Other PFAAs (e.g., PFNA, PFHxS) | This compound (8-Cl-PFOA) |

| Bioaccumulation Potential | High | Varies (generally increases with chain length) | Data not available |

| Reported Ecotoxicological Effects | Hepatotoxicity, developmental toxicity, immunotoxicity, endocrine disruption | Similar to PFOA, with potency varying by specific compound | Data not available |

| Affected Organisms | Fish, invertebrates, algae, amphibians | Fish, invertebrates, birds | Data not available |

Advanced Analytical Methodologies for the Trace Analysis of 8 Chloroperfluorooctanoic Acid in Environmental Samples

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective sample preparation is paramount to achieving accurate and precise measurements of 8-Cl-PFOA. The goal is to extract the analyte from the sample, concentrate it, and remove matrix components that could interfere with the analysis. chromatographyonline.com The choice of extraction technique is highly dependent on the sample matrix.

Solid-Phase Extraction (SPE) is the most widely employed technique for the extraction and pre-concentration of PFAS, including 8-Cl-PFOA, from aqueous samples. chromatographyonline.comchromatographytoday.com This method offers high recovery rates and excellent sample cleanup. chromatographyonline.com The selection of the SPE sorbent is critical and is based on the physicochemical properties of the analyte and the sample matrix.

For PFAS analysis, weak anion exchange (WAX) and polymer-based reversed-phase sorbents, such as polystyrene-divinylbenzene (PS-DVB), are commonly used. chromatographyonline.comsciex.com WAX cartridges are particularly effective for extracting acidic PFAS like 8-Cl-PFOA because they leverage both ion-exchange and reversed-phase interactions. The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a small volume of organic solvent, often containing a weak base like ammonium (B1175870) hydroxide (B78521) to ensure the deprotonation and release of the acidic analytes. sciex.com

Automation of the SPE process through online systems coupled directly to the LC-MS/MS instrument can significantly enhance sample throughput and reduce the potential for contamination. nih.govnih.gov For instance, an automated online SPE-HPLC-MS/MS method was developed for the quantification of various PFAS, including the chlorinated compound 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (9Cl-PF3ONS), demonstrating the applicability of this technique for chlorinated PFAS. nih.gov

Table 1: Common SPE Sorbents and Elution Solvents for PFAS Analysis

| Sorbent Type | Common Eluents | Target Analytes |

|---|---|---|

| Weak Anion Exchange (WAX) | Methanol (B129727) with ammonium hydroxide | Acidic PFAS (e.g., PFCAs) |

| Polymer-Based (e.g., PS-DVB) | Methanol, Acetonitrile | Broad range of PFAS |

| Graphitized Carbon Black (GCB) | Used as a secondary cleanup step | Removal of pigments and other interferences |

Liquid-Liquid Extraction (LLE) is another technique used for the recovery of carboxylic acids from aqueous streams, although it is generally less favored than SPE for PFAS analysis due to lower automation potential and the use of larger solvent volumes. mdpi.comsigmaaldrich.com In LLE, the sample is mixed with an immiscible organic solvent. The 8-Cl-PFOA partitions from the aqueous sample phase into the organic solvent, which is then collected, concentrated, and analyzed. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. sigmaaldrich.com While effective, emulsion formation can be a challenge in LLE, complicating the phase separation. sigmaaldrich.com For these reasons, SPE remains the more common choice in modern analytical workflows for PFAS.

The complexity of the sample matrix dictates the specifics of the extraction protocol.

Water: For drinking water and surface water, direct injection after filtration is sometimes possible for higher concentrations, but SPE is typically required to achieve the low detection limits needed for regulatory monitoring. sciex.comwaters.com Methods like EPA 537.1 utilize SPE for drinking water analysis. chromatographyonline.com Online SPE-LC-MS/MS is particularly powerful for water analysis, allowing for large volume injections and achieving sub-ng/L detection limits. nih.gov

Soil and Sediment: The analysis of 8-Cl-PFOA in solid matrices like soil and sediment requires an initial solvent extraction step before cleanup. Common extraction solvents include methanol or acetonitrile. The resulting extract is often diluted with water and then subjected to SPE for cleanup and concentration, similar to the procedure for water samples. sigmaaldrich.com

Biota: Biological tissues present a significant challenge due to their high content of lipids and proteins. nih.gov An effective method for tissues involves initial homogenization followed by extraction with an organic solvent. A purification step using both trifunctional C18 and strong anion-exchange (SAX) SPE cartridges has been shown to be effective for measuring PFOA and PFOS in various human tissues, and a similar approach would be applicable to 8-Cl-PFOA. nih.gov

Mass Spectrometric Detection and Quantification

The accurate and sensitive determination of 8-chloroperfluorooctanoic acid in environmental matrices at trace levels relies heavily on mass spectrometric techniques. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is the most prevalent analytical method for the determination of per- and polyfluoroalkyl substances (PFAS), including halogenated analogues like this compound. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the selective and sensitive quantification of PFAS in complex environmental samples. nih.govdiva-portal.org This technique involves the selection of a specific precursor ion (the deprotonated molecule of this compound, [M-H]⁻), its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for low detection limits. nih.govmdpi.com

For this compound, the precursor ion in negative ionization mode would be [C₈ClF₁₄O₂]⁻. Based on the fragmentation patterns of similar perfluorinated carboxylic acids like perfluorooctanoic acid (PFOA), characteristic product ions would result from the loss of the carboxyl group (-COO⁻) and subsequent losses of CF₂ units. researchgate.netnih.gov For PFOA, a common transition is m/z 413 → 369, corresponding to the loss of CO₂. nih.gov For this compound, analogous fragmentation pathways are expected.

Table 1: Postulated MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation |

| [C₈ClF₁₄O₂]⁻ | [C₇ClF₁₄]⁻ | Loss of CO₂ |

| [C₈ClF₁₄O₂]⁻ | [C₇F₁₃O]⁻ | Loss of Cl and COF |

This table presents hypothetical transitions based on known fragmentation patterns of similar PFAS compounds.

The optimization of MS/MS parameters, including collision energy and gas pressure, is crucial for achieving the desired sensitivity and specificity for each transition. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the analysis of known and unknown environmental contaminants, including novel PFAS. sepscience.comnumberanalytics.com Unlike tandem mass spectrometry that targets specific, known compounds, HRMS acquires full-scan mass spectra with high mass accuracy and resolution. nih.govmeasurlabs.com This allows for the determination of the elemental composition of detected ions, providing a high degree of confidence in compound identification. measurlabs.com

For this compound, HRMS can provide an accurate mass measurement of the precursor ion, which can be used to confirm its elemental formula. This is particularly valuable for distinguishing it from other co-eluting compounds with similar nominal masses. HRMS is also instrumental in non-target screening to identify previously unknown PFAS and their transformation products in environmental samples. sepscience.com While traditionally used for qualitative and research purposes, advancements in HRMS technology have made it increasingly suitable for routine quantitative analysis of mycotoxins and other contaminants, a trend that extends to PFAS analysis. nih.gov

Table 2: Theoretical Exact Masses for this compound and Related Ions

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M-H]⁻ | [C₈F₁₄O₂Cl]⁻ | 448.9205 |

| [M-H-CO₂]⁻ | [C₇F₁₄Cl]⁻ | 404.9298 |

These values are calculated based on the most abundant isotopes of each element and are critical for confident identification using HRMS.

The high resolving power of HRMS instruments, such as Orbitrap™ or time-of-flight (TOF) analyzers, allows for the use of narrow mass extraction windows, which enhances selectivity and improves quantitative performance by filtering out interfering ions. nih.gov

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for the accurate quantification of organic micropollutants, including PFAS, in environmental samples. nih.govgoogle.fr This method involves spiking the sample with a known amount of an isotopically labeled analogue of the target analyte (e.g., ¹³C-labeled this compound) prior to sample preparation and analysis. nih.govnih.gov

Because the isotopically labeled internal standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and ionization. rsc.org Any analyte loss during sample processing will affect both the native and labeled compounds equally. By measuring the ratio of the native analyte to the labeled standard in the final extract, it is possible to accurately calculate the concentration of the native analyte in the original sample, compensating for matrix effects and recovery losses. nih.govrsc.org The U.S. Environmental Protection Agency (EPA) Method 533 for analyzing PFAS in drinking water utilizes an isotope dilution approach with LC-MS/MS to ensure accuracy. mdpi.com

The use of IDMS is critical for achieving high-quality, reproducible data in environmental monitoring studies, especially when dealing with complex matrices like soil, sediment, and biota. nih.gov

Quality Assurance/Quality Control (QA/QC) in Environmental Monitoring

Robust quality assurance/quality control (QA/QC) procedures are essential for generating reliable and defensible data in the environmental monitoring of this compound and other PFAS. epa.gov Given the ubiquitous nature of some PFAS and the potential for sample contamination, a comprehensive QA/QC program must be implemented throughout the entire sampling and analytical process. epa.gov

A Quality Assurance Project Plan (QAPP) is a critical document that outlines project-specific data quality objectives, measurement performance criteria, and all QA/QC activities. epa.govepa.gov Key QA/QC samples and procedures include:

Field Blanks: These consist of analyte-free water that is processed in the field in the same manner as the environmental samples. They are used to assess contamination introduced during sample collection and transport. itrcweb.org

Method Blanks: An analyte-free matrix that is carried through the entire analytical procedure in the laboratory. It is used to identify contamination arising from the laboratory environment, reagents, or equipment.

Laboratory Control Samples (LCS): A clean matrix (e.g., reagent water) spiked with a known concentration of the analytes of interest. The LCS is used to evaluate the accuracy and precision of the analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): Environmental samples spiked with a known concentration of the analytes. MS/MSD samples are used to assess the effect of the sample matrix on the analytical method's performance, specifically recovery and precision. epa.gov

Isotopically Labeled Internal Standards: As discussed in section 6.3.3, these are added to every sample to correct for matrix effects and variations in instrument response.

Table 3: Summary of QA/QC Samples in PFAS Analysis

| QA/QC Sample | Purpose |

| Field Blank | Monitors for contamination during sampling and transport. itrcweb.org |

| Method Blank | Monitors for contamination in the laboratory. |

| Laboratory Control Sample (LCS) | Assesses method accuracy and precision. |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Evaluates matrix interference on analyte recovery and precision. epa.gov |

| Isotope-Labeled Internal Standards | Corrects for matrix effects and analyte loss during sample preparation. nih.gov |

Strict adherence to sampling protocols, including the avoidance of materials containing PFAS (e.g., certain types of tubing, containers), is also a crucial aspect of QA/QC. itrcweb.org

Emerging Analytical Challenges and Innovations

The analysis of this compound and the broader class of PFAS is a rapidly evolving field with ongoing challenges and innovations.

Challenges:

Expanding Universe of PFAS: Thousands of different PFAS have been produced, and many are not included in standard analytical methods. Identifying these "unknown" PFAS and their potential precursors and transformation products is a major challenge. sepscience.com

Matrix Complexity: Environmental samples can be highly complex, leading to significant matrix effects that can suppress or enhance the instrument's response to the target analyte.

Isomer-Specific Analysis: Many PFAS, potentially including this compound, can exist as multiple structural isomers (e.g., linear and branched). The toxicological properties of these isomers can differ, necessitating analytical methods capable of their separation and quantification. nih.gov

Innovations:

Non-Targeted Screening (NTS): The use of HRMS for NTS workflows is a key innovation for identifying new and emerging PFAS in the environment. diva-portal.orgsepscience.com This approach allows for the retrospective analysis of data for compounds that were not initially targeted. nih.gov

Ion Mobility Spectrometry (IMS): Coupling IMS with LC and HRMS provides an additional dimension of separation based on the ion's size, shape, and charge. This can help to separate isomeric compounds and improve the identification of unknown PFAS. sepscience.com

Total Organic Fluorine (TOF) Analysis: Techniques like combustion ion chromatography (CIC) measure the total amount of organic fluorine in a sample. By comparing the TOF value with the sum of concentrations of targeted PFAS, researchers can estimate the amount of unidentified organofluorine compounds present. diva-portal.org

Field-Deployable and Rapid Screening Methods: There is a growing interest in developing faster, lower-cost analytical techniques that can be used for rapid screening of samples in the field. mdpi.com These emerging methods, which include electrochemical sensors and fluorescence spectroscopy, could help to quickly identify contaminated sites for further detailed analysis. mdpi.comresearchgate.net

Remediation and Mitigation Strategies for 8 Chloroperfluorooctanoic Acid Contamination in Environmental Systems

Physicochemical Treatment Technologies for Contaminated Media

A variety of physicochemical methods are being investigated for their efficacy in removing 8-Cl-PFAA from contaminated water and soil. These technologies target the chemical structure and physical properties of the compound to either sequester it or break it down into less harmful substances.

Adsorption Technologies (e.g., Activated Carbon, Novel Sorbents)

Adsorption remains a widely used and effective technology for the removal of PFAS, including chlorinated variants like 8-Cl-PFAA. Activated carbon (AC) is a common adsorbent due to its high surface area and porous structure, which allows it to effectively capture organic pollutants. researchgate.net Studies have shown that both granular activated carbon (GAC) and powdered activated carbon (PAC) can remove PFAS from water. frontiersin.org The effectiveness of activated carbon is influenced by the specific characteristics of the carbon material and the properties of the PFAS compound. researchgate.net

Beyond traditional activated carbon, research is ongoing into novel sorbents with enhanced affinity for PFAS. These include biochar and ion exchange resins, which have shown partial effectiveness in removing various PFAS. frontiersin.org For instance, the injection of colloidal activated carbon (CAC) into aquifers has been demonstrated as a promising in-situ treatment method for PFAS plumes. frontiersin.org

Table 1: Adsorption Technologies for PFAS Removal

| Adsorbent Type | Target PFAS | Removal Efficiency | Reference |

|---|---|---|---|

| Granular Activated Carbon (GAC) | General PFAS | High | frontiersin.org |

| Powdered Activated Carbon (PAC) | General PFAS | High | frontiersin.org |

| Colloidal Activated Carbon (CAC) | General PFAS | Effective in-situ attenuation | frontiersin.org |

| Biochar | General PFAS | Partially effective | frontiersin.org |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) utilize highly reactive radicals, such as hydroxyl radicals (•OH), to degrade recalcitrant organic compounds like 8-Cl-PFAA. mdpi.com These processes can be more destructive than adsorption, aiming for the complete mineralization of the contaminant. Common AOPs include UV/hydrogen peroxide (H₂O₂), Fenton and photo-Fenton processes, and ozonation. mdpi.combioline.org.br

The effectiveness of AOPs depends on factors like pH and the presence of other substances in the water. For example, the UV/H₂O₂ process is most effective at a pH between 3 and 5. mdpi.com While chemical oxidation has shown promise for some PFAS, its applicability can be limited, and there is a potential for the formation of shorter-chain byproducts. researchgate.net

Membrane Separation Techniques (e.g., Nanofiltration, Reverse Osmosis)

Membrane separation technologies, such as nanofiltration (NF) and reverse osmosis (RO), offer a physical barrier to separate PFAS from water. These high-pressure membrane processes can effectively remove a broad range of PFAS, including both long- and short-chain compounds. researchgate.net The primary challenge with membrane technologies is the management of the concentrated waste stream, which requires further treatment or disposal.

Electrochemical and Sonochemical Degradation

Electrochemical oxidation has emerged as a promising technology for the degradation of persistent PFAS. This method uses an electric current to generate reactive species at the anode, leading to the breakdown of the contaminant. researchgate.netresearchgate.net Studies on perfluorooctanoic acid (PFOA), a structurally similar compound, have shown that electrochemical oxidation can achieve high degradation rates. nih.govnih.gov For example, using a Ti/SnO₂-Sb anode, a 98.8% degradation of PFOA was achieved in 90 minutes under optimal conditions. nih.gov The presence of chloride ions can influence the degradation process, with studies indicating a synergistic effect between chlorine radicals and hydroxyl radicals in the breakdown of PFOA. researchgate.netnih.gov

Sonochemical degradation, which utilizes high-frequency ultrasound, is another advanced method being explored. The cavitation bubbles produced by ultrasound can create localized high temperatures and pressures, leading to the thermal decomposition of PFAS. nih.gov

Table 2: Electrochemical Degradation of PFOA (as a proxy for 8-Cl-PFAA)

| Anode Material | Degradation Efficiency | Defluorination Rate | Reference |

|---|---|---|---|

| Ti/SnO₂-Sb | 90.3% | 72.9% | nih.gov |

| Ti/SnO₂-Sb/PbO₂ | 91.1% | 77.4% | nih.gov |

| Ti/SnO₂-Sb/MnO₂ | 31.7% | 45.6% | nih.gov |

Bioremediation and Phytoremediation Approaches

Biological approaches offer a potentially more sustainable and cost-effective means of addressing PFAS contamination. These methods leverage the metabolic processes of microorganisms and plants to transform or mineralize contaminants.

Microbial Biotransformation and Mineralization Enhancement

The biotransformation of PFAS by microorganisms is an area of active research. While the strong carbon-fluorine bond makes complete mineralization challenging, studies have shown that some microorganisms can transform certain PFAS precursors. researchgate.netnih.gov Most documented biotransformation of PFAS occurs under aerobic conditions. researchgate.net

Research has focused on compounds like 8:2 fluorotelomer alcohol (8:2 FTOH), which can be biotransformed into other PFAS. nih.govacs.org However, the literature on the direct microbial degradation of perfluoroalkyl acids like 8-Cl-PFAA is limited, and bioremediation is not yet considered a standalone solution for these highly persistent compounds. rsc.org A meta-analysis of PFAS biotransformation studies revealed that the likelihood of transformation is higher for compounds with fewer fluorine atoms and is dependent on factors like chain length and headgroup chemistry. acs.org Further research is needed to identify specific microbial strains and enzymes capable of effectively degrading 8-Cl-PFAA and to optimize conditions for their activity in contaminated environments. acs.org

Plant-Based Uptake and Sequestration (Phytoremediation)

Phytoremediation is an emerging, cost-effective, and environmentally friendly approach that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. acs.org For PFAS, the primary phytoremediation processes of interest are phytoextraction, where plants take up contaminants and store them in their biomass, and phytostabilization, where plants immobilize contaminants in the soil around their roots. serdp-estcp.milnih.gov

Detailed Research Findings:

While no studies have specifically investigated the phytoremediation of 8-Chloroperfluorooctanoic acid, research on other PFAS compounds provides valuable insights into potential plant species and mechanisms. Studies have shown that the uptake of PFAS by plants is influenced by the compound's chain length and the plant species. acs.orgslu.se Shorter-chain PFAS tend to be more mobile and are more readily translocated to the aerial parts of plants, whereas longer-chain PFAS are more likely to be retained in the roots. slu.se

Several plant species have demonstrated potential for PFAS uptake. For instance, field studies have identified birch and willow as having the highest concentrations of PFAS. slu.seslu.se In pot experiments, sunflower and willow have shown the highest removal efficiency for some PFAS, with up to 34% removal of short-chain PFAS after 90 days. slu.seslu.se The addition of supplements like fertilizers and microbes has, in some cases, increased plant biomass, which in turn enhances the total mass of PFAS removed. slu.se

The primary pathway for PFAS uptake into plants is through the roots via the transpiration stream in the xylem. battelle.org The mechanisms are thought to involve both passive and active transport processes.

Interactive Data Table: Potential Phytoremediation Candidates for PFAS Contamination

| Plant Species | Demonstrated Uptake of PFAS | Relevant Findings |

| Willow (Salix spp.) | Yes | High removal efficiency for short-chain PFAS in pot experiments; high concentrations found in field studies. slu.seslu.se |

| Sunflower (Helianthus annuus) | Yes | High removal efficiency for short-chain PFAS in pot experiments. slu.seslu.se |

| Birch (Betula spp.) | Yes | High concentrations of PFAS found in field studies. slu.seslu.se |

| Poplar (Populus spp.) | Yes | Investigated in pot experiments for PFAS phytoextraction potential. slu.seslu.se |

| Hemp (Cannabis sativa) | Yes | Investigated in pot experiments for PFAS phytoextraction potential. slu.se |

| Mustard (Brassica spp.) | Yes | Investigated in pot experiments for PFAS phytoextraction potential. slu.se |

Note: The effectiveness of these plants for the uptake and sequestration of this compound has not been scientifically validated.

In Situ and Ex Situ Remediation Applications

A variety of in situ (in place) and ex situ (removed and treated) remediation technologies have been developed and applied to PFAS-contaminated sites. The selection of a particular technology depends on site-specific conditions, the type and concentration of PFAS present, and the presence of co-contaminants. clu-in.org

In Situ Remediation:

Immobilization: This approach aims to bind PFAS to a matrix in the subsurface to prevent their migration. A promising technology involves the injection of colloidal activated carbon (CAC) to form a permeable reactive barrier (PRB). regenesis.comresearchgate.net This method has been shown to be effective for various PFAS and can be significantly more cost-effective than traditional pump-and-treat systems. regenesis.com

In Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to degrade contaminants. While effective for other contaminants like chlorinated ethenes, its application to PFAS is more complex. pops.intnih.gov Heat-activated persulfate has shown some promise in destroying certain PFAS, though repeated injections may be necessary. serdp-estcp.mil The presence of co-contaminants can also influence the effectiveness of ISCO. clu-in.org

Ex Situ Remediation:

Granular Activated Carbon (GAC) Filtration: This is a widely used technology for removing PFAS from water. Contaminated water is pumped through columns containing GAC, which adsorbs the PFAS. clu-in.org The effectiveness of GAC can vary for different PFAS compounds, and the carbon requires periodic replacement or regeneration. cswab.org

Ion Exchange (IX) Resins: IX resins can also be used to remove PFAS from water and may be more effective than GAC for certain types of PFAS. clu-in.org These resins also require regeneration, and the management of the resulting waste stream is a key consideration. battelle.org

Excavation and Landfilling: Contaminated soil and other materials can be excavated and disposed of in specialized landfills. pops.int This is a straightforward approach but does not destroy the PFAS and can be costly.

Interactive Data Table: Overview of In Situ and Ex Situ Remediation Technologies for PFAS

| Technology | Type | Description | Applicability to Chlorinated PFAS |

| Colloidal Activated Carbon (CAC) | In Situ | Injection of CAC to form a permeable reactive barrier that adsorbs and immobilizes PFAS. regenesis.comresearchgate.net | Potentially applicable, but not specifically tested for 8-Cl-PFOA. |

| In Situ Chemical Oxidation (ISCO) | In Situ | Injection of chemical oxidants to degrade PFAS. pops.intnih.gov | Potentially applicable, but effectiveness varies and requires further research. serdp-estcp.mil |

| Granular Activated Carbon (GAC) | Ex Situ | Adsorption of PFAS from contaminated water onto activated carbon. clu-in.org | Generally effective for a range of PFAS; specific performance for 8-Cl-PFOA is unknown. |

| Ion Exchange (IX) Resins | Ex Situ | Removal of PFAS from water using specialized resins. clu-in.org | Generally effective for a range of PFAS; specific performance for 8-Cl-PFOA is unknown. |

| Excavation and Landfilling | Ex Situ | Physical removal of contaminated media and disposal in a landfill. pops.int | Applicable, but does not destroy the compound. |

Evaluation of Remediation Efficiency and Cost-Benefit Analysis

The evaluation of remediation efficiency and a thorough cost-benefit analysis are essential for selecting the most appropriate and sustainable strategy for a PFAS-contaminated site.

Remediation Efficiency:

The efficiency of a remediation technology for PFAS is typically evaluated based on its ability to reduce contaminant concentrations to meet regulatory standards or risk-based cleanup goals. For in situ technologies, monitoring of groundwater and soil concentrations over time is crucial. For ex situ systems, the efficiency of the treatment train is continuously assessed.

Cost-Benefit Analysis:

The costs associated with PFAS remediation can be substantial and include capital investment for equipment, operational and maintenance costs, and waste disposal expenses. epa.govbattelle.org

Pump-and-Treat vs. In Situ Immobilization: Studies have shown that in situ remediation using colloidal activated carbon can be significantly more cost-effective than long-term pump-and-treat systems. regenesis.com For example, one comparative analysis over a 30-year period showed in situ CAC filtration to be approximately one-third the cost of a pump-and-treat system. regenesis.com

Health and Environmental Benefits: The benefits of remediation include the protection of human health and the environment. Exposure to certain PFAS has been linked to various health problems, and the costs associated with healthcare and loss of productivity can be immense. nih.gov The EPA has estimated that the benefits of regulating certain PFAS in drinking water, in terms of avoided illnesses and deaths, justify the implementation costs. epa.gov

Long-Term Liability: Ineffective remediation or disposal methods can lead to ongoing environmental contamination and long-term liability for responsible parties. regenesis.comewg.org Therefore, a comprehensive cost-benefit analysis should also consider the potential for future costs associated with continued monitoring, secondary contamination, and legal actions.

While no specific cost-benefit analyses exist for the remediation of this compound, the frameworks developed for other PFAS provide a valuable model for such evaluations. The high potential costs associated with long-term exposure and environmental damage underscore the importance of proactive and effective remediation efforts. nih.gov

Environmental Risk Assessment Paradigms and Regulatory Implications for 8 Chloroperfluorooctanoic Acid

Methodologies for Environmental Risk Assessment of Novel Chlorinated PFAS

The environmental risk assessment of novel chlorinated PFAS, such as 8-Chloroperfluorooctanoic acid, presents unique challenges due to the limited availability of empirical data for the majority of these compounds. nih.gov The assessment process for new chemical substances typically involves evaluating their persistence, bioaccumulation, and toxicity (PBT) characteristics. epa.gov For novel PFAS, this process is adapted into a framework that accounts for their distinct chemical properties.

Methodologies for assessing these substances often begin with problem formulation and prioritization. nih.gov Given the thousands of potential PFAS, strategies are needed to identify which compounds pose the greatest potential risk. ct.gov This involves:

Suspect Screening and Non-Targeted Analysis: Advanced analytical techniques like non-targeted mass spectrometry are crucial for identifying the presence of novel PFAS, including chlorinated species, in environmental samples. nih.gov Studies in industrially impacted regions have successfully used this approach to reveal series of novel chloro-perfluoro-polyether carboxylates where they were not previously known to exist. nih.gov

Categorization and Class-Based Approaches: Due to the sheer number of PFAS, there is a scientific and regulatory push to assess them as a class or in sub-classes rather than individually. sciencepolicyjournal.org This approach uses data from well-studied PFAS to make inferences about less-studied compounds with similar structures. The U.S. Environmental Protection Agency (EPA) utilizes a framework for reviewing new PFAS that considers their chemical structure and potential for risk. epa.gov

Predictive Modeling: In the absence of empirical data, predictive models for physicochemical properties, environmental fate, and bioaccumulation are employed. nih.gov These models are essential for initial screening and prioritizing substances for further testing. However, the unique properties of PFAS, which differ from traditional persistent organic pollutants (POPs), make the development of accurate predictive models challenging. nih.gov

The risk assessment for a new substance like this compound would follow a tiered approach, starting with these screening and modeling methods to estimate its potential environmental behavior and hazard profile. nih.gov This initial assessment helps determine if more extensive and costly experimental testing is warranted. nih.gov

Integration of Bioaccumulation and Ecotoxicity Data into Risk Models

A critical component of any environmental risk assessment is the integration of bioaccumulation and ecotoxicity data into predictive models to quantify risk. itrcweb.org Bioaccumulation refers to the accumulation of a substance in an organism from all exposure routes (water, diet, sediment), while ecotoxicity assesses the adverse effects of the substance on ecological receptors. drexel.edumdpi.com

For most novel PFAS, including this compound, specific ecotoxicity and bioaccumulation data are often lacking. nih.govct.gov Research has predominantly focused on legacy compounds like PFOA and PFOS. nih.gov However, the principles of how this data is used remain the same. The process involves:

Laboratory and Field Studies: Data is generated through laboratory experiments exposing various organisms (e.g., algae, invertebrates, fish) to the chemical and through field studies measuring concentrations in wildlife from contaminated areas. ncsu.edunih.gov These studies determine key metrics such as the Bioaccumulation Factor (BAF) and toxicity thresholds like the concentration at which 50% of the test population dies (LC50). nih.gov

Dose-Response Assessment: This step establishes the relationship between the dose of the chemical and the magnitude of the adverse effect. For PFAS, effects can include reproductive toxicity, developmental delays, and immunotoxicity. mdpi.comnih.gov

Risk Characterization: The exposure data is compared with the ecotoxicity data to characterize risk. A risk quotient (RQ) is often calculated by dividing the predicted environmental concentration (PEC) by the predicted no-effect concentration (PNEC). An RQ value greater than one suggests a potential risk to the environment.

Due to the general lack of specific data for this compound, risk assessors would rely on data from structurally similar compounds as surrogates, a practice that introduces uncertainty but is necessary for preliminary assessments. nih.gov The table below shows examples of ecotoxicity data for legacy PFAS, which illustrates the type of information required for risk models.

Interactive Table 1: Ecotoxicity Data for Selected Perfluoroalkyl Acids (PFAAs) Note: This table presents data for well-studied PFAAs to illustrate the types of endpoints used in ecotoxicological assessments. Specific data for this compound is not currently available in public literature.

| Compound | Organism | Endpoint | Value | Reference |

| Perfluorooctanoic acid (PFOA) | Marine Algae (Chlorella sp.) | Growth Inhibition | High doses inhibit growth | nih.gov |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Marine Algae (Chlorella sp.) | Growth Inhibition | >20 mg/L inhibits growth | nih.gov |

| Perfluorooctanoic acid (PFOA) | American Bullfrog (Rana catesbeiana) larvae | 96-hour Acute Toxicity (LC50) | 1004 mg/L | nih.gov |

| Perfluorooctane sulfonate (PFOS) | American Bullfrog (Rana catesbeiana) larvae | 96-hour Acute Toxicity (LC50) | 144 mg/L | nih.gov |

Policy Development for Emerging Per- and Polyfluoroalkyl Substances (PFAS)

The rapid proliferation of new PFAS has outpaced traditional chemical-by-chemical regulatory approaches, necessitating new policy strategies. sciencepolicyjournal.orgnih.gov Policy development for emerging PFAS is shifting towards more proactive and comprehensive frameworks.

A key trend is the move toward regulating PFAS as a class . sciencepolicyjournal.orgncel.net This approach acknowledges that waiting for complete toxicological data on thousands of individual chemicals is impractical and fails to protect public health. sciencepolicyjournal.org States like Maine and Minnesota have passed broad legislation to phase out PFAS in consumer products unless their use is deemed essential. ncel.net Defining PFAS as a class allows regulators to take broader action on groups of chemicals that share fundamental characteristics, such as the highly persistent carbon-fluorine bond. ncel.net

Another significant policy development is the emphasis on essential use . This concept posits that PFAS should only be used in applications that are necessary for health, safety, or the critical functioning of society, and for which no viable alternatives exist. ncel.net The European Union is notably advancing this approach in its proposal to restrict thousands of PFAS.

Furthermore, policy is being developed to fill critical data gaps . un.org The EPA's National PFAS Testing Strategy, for instance, is a plan to use TSCA authorities to require PFAS manufacturers to generate data on their products. itrcweb.org This places the responsibility for providing toxicity and fate data on the producers of these chemicals, incentivizing the development of safer alternatives. sciencepolicyjournal.org These policies aim to create a regulatory environment where new chemicals like this compound cannot enter the market without a thorough prior assessment of their potential risks. epa.gov

Sustainable Management and Prevention Strategies for Environmental Release

Sustainable management of PFAS involves a two-pronged approach: preventing their release into the environment and remediating existing contamination. mdpi.com

Prevention Strategies:

Phasing out non-essential uses: As discussed, a primary prevention strategy is to eliminate the use of PFAS in products where they are not critical, such as certain food packaging, cosmetics, and textiles. ncel.net

Green chemistry and development of alternatives: Industry and researchers are focused on developing safer, non-fluorinated alternatives that can provide similar performance characteristics without the associated persistence and toxicity.

Improved industrial practices: For essential uses where PFAS are still required, implementing stringent controls on industrial emissions and discharges is crucial. This includes treating wastewater and air emissions to capture PFAS before they are released. mdpi.com

Management and Remediation Strategies: Once PFAS are released, their persistence makes cleanup difficult and costly. Several technologies are used or are under development for managing PFAS-contaminated media:

Incineration: High-temperature incineration is a common method for destroying PFAS waste, but it requires very high temperatures (typically >1000°C) to ensure complete destruction and prevent the formation of other hazardous byproducts. mdpi.com

Pyrolysis: This is a thermal destruction method that uses less energy than incineration. However, its efficiency can vary, and it may also produce harmful byproducts that require further treatment. mdpi.com

Soil Washing: This technique removes PFAS from contaminated soil by washing it with a solution that helps to desorb the chemicals from the soil particles. mdpi.com

Landfilling: While common, landfilling is a management rather than a treatment strategy. PFAS can leach from landfills into the surrounding environment, requiring long-term monitoring and management of leachate. mdpi.com

The EPA's PFAS Strategic Roadmap emphasizes a lifecycle approach to management, from restricting PFAS at their source to remediating widespread contamination. harvard.eduepa.gov For a novel compound like this compound, prevention of environmental release through precautionary regulatory action and responsible industrial stewardship is the most effective sustainable management strategy.

Future Research Directions and Interdisciplinary Needs for 8 Chloroperfluorooctanoic Acid

Elucidating Complex Biogeochemical Cycling and Fate Pathways

A comprehensive understanding of the movement and transformation of 8-Cl-PFOA throughout the environment is fundamental to assessing its potential impact. While research has begun to shed light on its fate, significant questions remain regarding its complete biogeochemical cycle.

Future research should focus on:

Atmospheric Transport and Deposition: The long-range atmospheric transport of PFAS precursors is a known pathway for the contamination of remote ecosystems. acs.orgau.dk Modeling studies on perfluorooctanoic acid (PFOA), a related compound, indicate that atmospheric transport and subsequent deposition are significant contributors to its presence in water bodies. aecom.comacs.org Specific research is needed to quantify the atmospheric lifetime of 8-Cl-PFOA, identify its transformation products in the atmosphere, and determine its deposition rates in various ecosystems. This includes investigating its partitioning between the gas and particle phases, which influences its transport distance. aecom.com

Aquatic and Terrestrial Fate: Once deposited, the fate of 8-Cl-PFOA in aquatic and terrestrial systems is complex. Studies on other PFAS show that they can accumulate in soil and vegetation, with mobility influenced by factors like soil composition and the compound's chain length. itrcweb.org Research should investigate the partitioning of 8-Cl-PFOA between water, sediment, and soil, as well as its potential for leaching into groundwater. Understanding its sorption behavior to different soil components, such as organic carbon, is crucial for predicting its mobility and bioavailability.